molecular formula C12H15Br2N B13028876 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide

9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide

Cat. No.: B13028876
M. Wt: 333.06 g/mol
InChI Key: WVZLJALRYWJQAA-UHFFFAOYSA-N
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Description

9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide is a chemical compound with the molecular formula C₁₂H₁₄BrN It is a brominated derivative of hexahydropyridoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide typically involves the bromination of 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the quinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

In an industrial setting, the production of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline and dihydroquinoline derivatives, respectively .

Scientific Research Applications

9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the quinoline ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Chloro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide
  • 9-Fluoro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide
  • 9-Iodo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide

Uniqueness

Compared to its analogs, 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H15Br2N

Molecular Weight

333.06 g/mol

IUPAC Name

7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;hydrobromide

InChI

InChI=1S/C12H14BrN.BrH/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14;/h7-8H,1-6H2;1H

InChI Key

WVZLJALRYWJQAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)Br.Br

Origin of Product

United States

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